N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide
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Overview
Description
N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide is a pyrimidine derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide typically involves the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt. This product is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce higher oxidation state derivatives, while substitution reactions may yield various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of functional materials and as a ligand in metal complexes.
Mechanism of Action
The mechanism of action of N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
- 4,6-dichloro-N’-(dimethylamino-methylene)pyrimidine-2,5-diamine
- 4,6-dichloro-N’-(piperidine-1-ylmethylene)pyrimidine-2,5-diamine
Uniqueness
N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
89891-06-5 |
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Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-(2,6-diamino-5-formylpyrimidin-4-yl)formamide |
InChI |
InChI=1S/C6H7N5O2/c7-4-3(1-12)5(9-2-13)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11,13) |
InChI Key |
QAERUPYGPOXRBA-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(N=C(N=C1NC=O)N)N |
Origin of Product |
United States |
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